molecular formula C17H17N3O B2476967 1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole CAS No. 2415500-36-4

1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole

Cat. No.: B2476967
CAS No.: 2415500-36-4
M. Wt: 279.343
InChI Key: FFEPFLLNACXBGY-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylpyrimidine moiety, and a dihydroindole core

Properties

IUPAC Name

(2-cyclopropyl-6-methylpyrimidin-4-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-10-14(19-16(18-11)13-6-7-13)17(21)20-9-8-12-4-2-3-5-15(12)20/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEPFLLNACXBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and methylpyrimidine intermediates, which are then coupled with the dihydroindole core through a series of condensation and cyclization reactions. Common reagents used in these reactions include cyclopropyl bromide, methylpyrimidine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-isoindole
  • 2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Uniqueness

1-(2-cyclopropyl-6-methylpyrimidine-4-carbonyl)-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of modifications, making it a versatile compound for various research applications.

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